2-Methoxy-4-methyl-1-[3-(2-prop-2-enylphenoxy)propoxy]benzene
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Overview
Description
2-Methoxy-4-methyl-1-[3-(2-prop-2-enylphenoxy)propoxy]benzene is an organic compound that belongs to the class of benzene derivatives. It is characterized by the presence of methoxy, methyl, and propoxy groups attached to the benzene ring, making it a compound of interest in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-methyl-1-[3-(2-prop-2-enylphenoxy)propoxy]benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-methyl-1-[3-(2-prop-2-enylphenoxy)propoxy]benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield the corresponding alcohols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, room temperature or elevated temperatures.
Substitution: Halides, amines, solvents like dichloromethane (CH2Cl2), and temperatures ranging from 0°C to 100°C.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methoxy-4-methyl-1-[3-(2-prop-2-enylphenoxy)propoxy]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-methyl-1-[3-(2-prop-2-enylphenoxy)propoxy]benzene involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Anisole, 2-isopropyl-5-methyl-
- Methyl thymyl ether
- Thymol methyl ether
- Thymyl methyl ether
- 3-Methoxy-p-cymene
- 4-Isopropyl-3-methoxytoluene
- O-Methylthymol
- Methyl thymol ether
- 1-Isopropyl-2-methoxy-4-methylbenzene
- Methylthymol
- Thymol Me ether
- Thymol methyl
- 2-Isopropyl-5-methylanisole
- Thymyl methyl oxide
- Thymol methyl ether (=methyl thymol)
- Methyl thymyl oxide
- Isomethoxythymol
- Thymol methyl oxide
Uniqueness
2-Methoxy-4-methyl-1-[3-(2-prop-2-enylphenoxy)propoxy]benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-methoxy-4-methyl-1-[3-(2-prop-2-enylphenoxy)propoxy]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-4-8-17-9-5-6-10-18(17)22-13-7-14-23-19-12-11-16(2)15-20(19)21-3/h4-6,9-12,15H,1,7-8,13-14H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIHFPRRBHHIMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC=CC=C2CC=C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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